molecular formula C12H13NO5 B2828417 Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate CAS No. 600147-89-5

Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate

Cat. No.: B2828417
CAS No.: 600147-89-5
M. Wt: 251.238
InChI Key: OKBKDVSVNHJUCK-UHFFFAOYSA-N
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Description

Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate is a chemical compound with the molecular formula C12H13NO5. It is characterized by the presence of a benzodioxin ring, which is a fused ring system containing both benzene and dioxin moieties.

Preparation Methods

The synthesis of Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl oxalyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2,3-dihydro-1,4-benzodioxin-6-ylamino)(oxo)acetate involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, which are essential for cell wall synthesis and other vital processes. The compound binds to the active site of these enzymes, preventing their normal function and leading to bacterial cell death .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-16-12(15)11(14)13-8-3-4-9-10(7-8)18-6-5-17-9/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBKDVSVNHJUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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